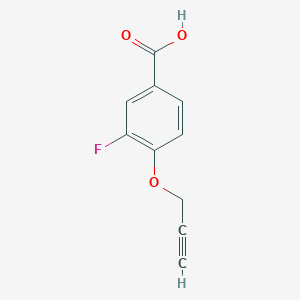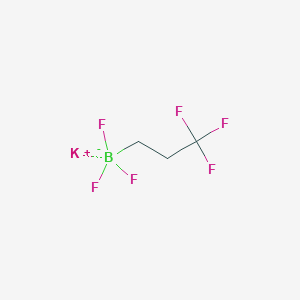
4-(2-Propynyloxy)-3-fluorobenzoic acid
Vue d'ensemble
Description
“4-(2-Propynyloxy)-3-fluorobenzoic acid” is a chemical compound with the molecular formula C10H8O3 . It has a molecular weight of 176.17 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-(2-Propynyloxy)-3-fluorobenzoic acid” is 1S/C10H8O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h1,3-6H,7H2,(H,11,12) . This code provides a specific description of the compound’s molecular structure .Physical And Chemical Properties Analysis
“4-(2-Propynyloxy)-3-fluorobenzoic acid” has a melting point of 212-213 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The applications of 4-(2-Propynyloxy)-3-fluorobenzoic acid in scientific research are diverse, primarily focusing on its chemical synthesis, potential as an intermediate in organic synthesis, and its role in studying aggregation and adsorption behaviors in solutions.
Chemical Synthesis : Katayama et al. (2016) explored the synthesis of 2,2-ring-fused succinic acid derivatives via aryl radical cyclization with alkyne followed by tandem carboxylation in methyl 4-tert-butylbenzoate-mediated electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide. This process demonstrated the utility of 4-(2-Propynyloxy)-3-fluorobenzoic acid derivatives in constructing complex organic molecules, including dihydrobenzofuran and tetrahydropyran skeletons, through unique tandem carboxylation reactions (Katayama, Senboku, & Hara, 2016).
Aggregation and Adsorption Behavior : Research by Landazuri et al. (2012) on the aggregation properties of fluorobenzoic acids and their salts, including those similar in structure to 4-(2-Propynyloxy)-3-fluorobenzoic acid, in water reveals insights into solubility, adsorption, and aggregation behaviors. This study, while focused on hexadecyltrimethylammonium fluorobenzoates, provides a comparative analysis of how the fluorine position impacts the hydrophobicity and critical aggregation concentration, which can be extrapolated to understand the behaviors of similar compounds (Landazuri et al., 2012).
Biochemical and Environmental Applications
- Biodegradation Studies : A significant application of 3-fluorobenzoates, closely related to 4-(2-Propynyloxy)-3-fluorobenzoic acid, involves biodegradation research. F. Boersma et al. (2004) identified a bacterium capable of using 3-fluorobenzoate as a sole carbon source, detailing the biodegradation pathway involving dioxygenation to fluorocatechol and subsequent breakdown. This research provides foundational insights into the environmental fate and microbial degradation of fluorinated aromatic compounds, potentially including 4-(2-Propynyloxy)-3-fluorobenzoic acid (Boersma, Mcroberts, Cobb, & Murphy, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
3-fluoro-4-prop-2-ynoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h1,3-4,6H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFLRTCZRHQCQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole](/img/structure/B1465965.png)

![N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465969.png)



![Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1465977.png)


![1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1465981.png)

![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1465984.png)

